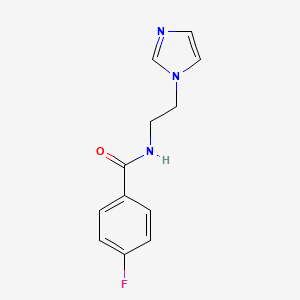

n-(2-(1h-Imidazol-1-yl)ethyl)-4-fluorobenzamide

Description

N-(2-(1H-Imidazol-1-yl)ethyl)-4-fluorobenzamide is a synthetic small molecule characterized by a 4-fluorobenzamide moiety linked via an ethyl chain to a 1H-imidazole ring. This structure combines the electron-withdrawing properties of the fluorine atom with the hydrogen-bonding capacity of the imidazole group, making it a candidate for interactions with biological targets such as enzymes or receptors.

However, structural parallels to known bioactive molecules suggest possible roles in anticancer, antifungal, or central nervous system (CNS)-targeted therapies.

Properties

Molecular Formula |

C12H12FN3O |

|---|---|

Molecular Weight |

233.24 g/mol |

IUPAC Name |

4-fluoro-N-(2-imidazol-1-ylethyl)benzamide |

InChI |

InChI=1S/C12H12FN3O/c13-11-3-1-10(2-4-11)12(17)15-6-8-16-7-5-14-9-16/h1-5,7,9H,6,8H2,(H,15,17) |

InChI Key |

YCNKKEWQQIMVHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN2C=CN=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(1h-Imidazol-1-yl)ethyl)-4-fluorobenzamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.

Attachment of the Ethyl Chain: The imidazole ring is then alkylated with an ethyl halide under basic conditions to form the 2-(1h-imidazol-1-yl)ethyl intermediate.

Formation of the Fluorobenzamide Group: The final step involves the acylation of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the carbonyl group in the benzamide moiety.

Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced benzamide derivatives.

Substitution: Substituted benzamide derivatives with various functional groups

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as an enzyme inhibitor.

- Studied for its antimicrobial properties.

Medicine:

- Explored as a potential therapeutic agent for various diseases.

- Evaluated for its anti-inflammatory and anticancer activities.

Industry:

- Utilized in the development of new materials with specific properties.

- Applied in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of n-(2-(1h-Imidazol-1-yl)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The fluorobenzamide group can interact with biological membranes and proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key differences between N-(2-(1H-Imidazol-1-yl)ethyl)-4-fluorobenzamide and related compounds:

Key Observations :

- Heterocyclic Modifications : Replacement of imidazole with thiadiazole (Compound 11b) or pyrrolopyridine () alters electronic properties and target specificity. For example, thiadiazole-containing compounds exhibit higher melting points, suggesting greater crystallinity .

- Fluorine Position : The 4-fluoro substitution on benzamide is conserved across multiple analogs, likely optimizing π-π stacking and metabolic stability .

Biological Activity

N-(2-(1H-Imidazol-1-yl)ethyl)-4-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a 4-fluorobenzamide moiety attached to an imidazole ring via an ethyl linker. This structural configuration is significant as it influences the compound's interaction with various biological targets.

| Component | Structure | Significance |

|---|---|---|

| 4-Fluorobenzamide | 4-Fluorobenzamide | Enhances lipophilicity and potential receptor binding |

| Imidazole Ring | Imidazole | Known for diverse biological activities, including antimicrobial and anticancer properties |

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including cervical (SISO) and bladder (RT-112) cancer cells. The compound's inhibitory concentration (IC50) values suggest moderate potency compared to established chemotherapeutics like cisplatin.

Table 1: IC50 Values of this compound

| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| SISO | 5.37 | Cisplatin | 0.24–1.22 |

| RT-112 | >10 | - | - |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, with studies showing increased early and late apoptotic cell populations upon treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. The imidazole ring is known for its ability to interact with microbial enzymes, suggesting that this compound may inhibit bacterial growth through similar mechanisms.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been explored in various studies. Modifications to the imidazole or benzamide moieties can significantly alter potency and selectivity against different biological targets.

For example, the introduction of electron-withdrawing groups on the benzamide moiety has been shown to enhance anticancer activity by improving binding affinity to target receptors. Conversely, substituents that increase steric hindrance may reduce activity.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Cervical Cancer Study : A study evaluated the compound's effect on SISO cells, revealing an IC50 of 5.37 µM, which indicates significant cytotoxicity compared to control groups.

- Bladder Cancer Study : In RT-112 cells, the compound displayed limited activity (IC50 > 10 µM), suggesting a need for further structural optimization to enhance efficacy against this cancer type.

- Apoptosis Induction : Flow cytometry analysis demonstrated that treatment with this compound resulted in a dose-dependent increase in early and late apoptotic cells, confirming its role in inducing programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.